N-(1H-indazol-5-yl)butanamide
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Overview
Description
N-(1H-indazol-5-yl)butanamide: is a compound that belongs to the class of indazole derivatives. Indazoles are bicyclic heterocycles containing a pyrazole ring fused to a benzene ring. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions to form the indazole ring . The butanamide group can then be introduced through amide bond formation using butanoyl chloride and a suitable base .
Industrial Production Methods: Industrial production of N-(1H-indazol-5-yl)butanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-(1H-indazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(1H-indazol-5-yl)butanamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
N-(1H-indazol-5-yl)butanamide exerts its effects by interacting with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity .
Comparison with Similar Compounds
- N-(1H-indazol-3-yl)butanamide
- N-(2H-indazol-5-yl)butanamide
- N-(1H-indazol-6-yl)butanamide
Comparison: N-(1H-indazol-5-yl)butanamide is unique due to its specific substitution pattern on the indazole ring. This substitution pattern can influence its biological activity and selectivity towards specific targets . Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(1H-indazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12-14-10/h4-7H,2-3H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICIUXBJKKKUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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